molecular formula C7H7FO B1315178 2-Fluoro-3-methylphenol CAS No. 77772-72-6

2-Fluoro-3-methylphenol

Cat. No. B1315178
CAS RN: 77772-72-6
M. Wt: 126.13 g/mol
InChI Key: QTCQBPOWSWCJLQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylphenol is a chemical compound that belongs to the phenol family, which contains a hydroxyl group (-OH) bonded to an aromatic ring . It is a colorless to light yellow liquid .


Synthesis Analysis

The synthesis of 2-Fluoro-3-methylphenol can be achieved through various methods. One such method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . Another method involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methylphenol consists of a hydroxyl group (-OH) bonded to an aromatic ring . The molecular formula is C7H7FO and it has a molecular weight of 126.13 g/mol .


Physical And Chemical Properties Analysis

2-Fluoro-3-methylphenol is a slightly soluble liquid in water and soluble in organic solvents such as ethanol, ether, and chloroform . It has a melting point of 26-29℃ and a boiling point of 212℃ .

Scientific Research Applications

Pharmaceuticals

2-Fluoro-3-methylphenol plays a significant role in the pharmaceutical industry due to the unique properties of fluorine atoms in drug molecules. The introduction of fluorine can enhance the biological activity and metabolic stability of pharmaceuticals . This compound may serve as a precursor or an intermediate in the synthesis of various drugs, exploiting the fluorine atom to modulate the drug’s physical and chemical properties for improved efficacy and safety .

Material Science

In material science, 2-Fluoro-3-methylphenol is utilized for its potential in modifying material properties. Its inclusion in polymers could affect the thermal stability and mechanical strength of materials. The compound’s ability to interact with other chemical groups makes it a valuable component in the development of new materials with specific desired characteristics .

Chemical Synthesis

This compound is an important intermediate in chemical synthesis. It can be used in the preparation of more complex chemical structures, serving as a building block in the synthesis of various organic compounds. Its fluorine atom is particularly useful in aromatic substitutions, influencing the reactivity and outcome of synthetic pathways .

Environmental Science

In environmental science, the applications of 2-Fluoro-3-methylphenol may include its use as a tracer or a standard for environmental monitoring. Due to its distinct chemical signature, it can be used to track the presence and movement of related compounds in the environment .

Analytical Chemistry

2-Fluoro-3-methylphenol can be used in analytical chemistry as a standard for calibration in various spectroscopic and chromatographic techniques. Its well-defined properties allow for accurate measurement and detection of similar compounds in complex mixtures .

Biochemistry Research

In biochemistry research, 2-Fluoro-3-methylphenol could be involved in the study of enzyme-substrate interactions, where the fluorine atom’s effects on biochemical pathways are examined. It may also be used in probing the structure-activity relationships of biomolecules .

Industrial Applications

Industrially, 2-Fluoro-3-methylphenol may find applications as a chemical intermediate in the production of dyes, resins, and other industrial chemicals. Its incorporation into products can impart unique chemical properties that are beneficial for industrial processes .

Polymerization Initiator

It serves as a polymerization initiator in the production of plastics and resins. Its reactive phenolic group can initiate the polymerization of certain monomers, leading to the formation of polymers with specific properties required for various applications .

Safety and Hazards

2-Fluoro-3-methylphenol is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . The compound is also associated with specific target organ toxicity, affecting the respiratory system .

properties

IUPAC Name

2-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCQBPOWSWCJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505152
Record name 2-Fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylphenol

CAS RN

77772-72-6
Record name 2-Fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-3-methyl-phenylboronic acid (25.0 g, 0.162 mol) in tetrahydrofuran (220 mL) was added glacial acetic acid (150 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 30 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 24 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 2-fluoro-3-methyl-phenol (20.0 g, 98%) as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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